3,4,5-Trifluorobenzylmagnesium chloride, 0.25 M in Ether
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Overview
Description
3,4,5-Trifluorobenzylmagnesium chloride, 0.25 M in Ether, is a Grignard reagent widely used in organic synthesis. Grignard reagents are organomagnesium compounds typically represented by the formula R-Mg-X, where R is an organic group and X is a halogen. These reagents are highly reactive and serve as important intermediates in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,5-Trifluorobenzylmagnesium chloride is synthesized through the reaction of 3,4,5-trifluorobenzyl chloride with magnesium metal in the presence of an ether solvent. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
3,4,5-Trifluorobenzyl chloride+Mg→3,4,5-Trifluorobenzylmagnesium chloride
Industrial Production Methods
On an industrial scale, the production of 3,4,5-Trifluorobenzylmagnesium chloride involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of the reactants. The reaction is conducted under controlled temperatures to optimize yield and minimize side reactions. The product is then purified and standardized to a concentration of 0.25 M in Ether for commercial use .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trifluorobenzylmagnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halogens in organic compounds.
Coupling Reactions: Participates in forming carbon-carbon bonds in cross-coupling reactions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides are used in substitution reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Formed in cross-coupling reactions.
Scientific Research Applications
3,4,5-Trifluorobenzylmagnesium chloride is utilized in various scientific research applications:
Organic Synthesis: Used to synthesize complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Material Science: Used in the preparation of advanced materials.
Agricultural Chemistry: Involved in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 3,4,5-Trifluorobenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. This reagent is particularly effective in reactions with carbonyl compounds, where it adds to the carbonyl carbon to form an alcohol .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzylmagnesium chloride
- 3-Fluorobenzylmagnesium chloride
- 4-Methoxybenzylmagnesium chloride
Uniqueness
3,4,5-Trifluorobenzylmagnesium chloride is unique due to the presence of three fluorine atoms on the benzyl ring, which significantly influences its reactivity and selectivity in chemical reactions. The trifluoromethyl group enhances the compound’s electrophilicity, making it a more potent nucleophile compared to its mono- or difluorinated counterparts .
Properties
Molecular Formula |
C7H4ClF3Mg |
---|---|
Molecular Weight |
204.86 g/mol |
IUPAC Name |
magnesium;1,2,3-trifluoro-5-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H4F3.ClH.Mg/c1-4-2-5(8)7(10)6(9)3-4;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
LAUIPBWTWNGVOR-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC(=C(C(=C1)F)F)F.[Mg+2].[Cl-] |
Origin of Product |
United States |
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